molecular formula C9H14N2O2 B8382544 (4-Ethyl-imidazol-1-yl)-acetic acid ethyl ester

(4-Ethyl-imidazol-1-yl)-acetic acid ethyl ester

Cat. No.: B8382544
M. Wt: 182.22 g/mol
InChI Key: KQUMWTQAOUBSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethyl-imidazol-1-yl)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

ethyl 2-(4-ethylimidazol-1-yl)acetate

InChI

InChI=1S/C9H14N2O2/c1-3-8-5-11(7-10-8)6-9(12)13-4-2/h5,7H,3-4,6H2,1-2H3

InChI Key

KQUMWTQAOUBSMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C=N1)CC(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.02 g (50 mmol) of 4-ethylimidazole are dissolved in 100 ml THF at rt under nitrogen. 5.9 g (52 mmol) KOtBu is added and the reaction is stirred for 2 h at rt. 6.3 ml (55 mmol) ethyl bromoacetate is added drop wise over a period of 30 min and the resulting mixture is stirred at rt for 2.5 h. 20 ml H2O and 130 ml AcOEt are added, the organic layer is separated and the aq. layer is washed again 2× with 100 ml AcOEt. The combined organic layer is washed with brine, dried over MgSO4 and concentrated in vacuo. The reaction is purified by Flash-chromatography (silica gel, MeOH/methylen chloride) to give (4-ethyl-imidazol-1-yl)-acetic acid ethyl ester and (5-ethyl-imidazol-1-yl)-acetic acid ethyl ester, respectively.
Quantity
5.02 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
130 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.